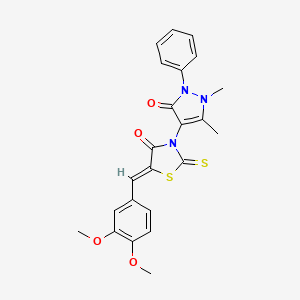![molecular formula C11H8N6 B14917285 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14917285.png)
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features both imidazo[1,2-a]pyridine and 1,2,4-triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde and an isonitrile in the presence of a catalyst. This multicomponent reaction can be carried out under mild conditions, often using a copper(I) catalyst and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition of key enzymes or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.
1,2,4-Triazole derivatives: Compounds with the 1,2,4-triazole ring are known for their diverse pharmacological properties.
Uniqueness
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to the combination of both imidazo[1,2-a]pyridine and 1,2,4-triazole moieties, which can confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C11H8N6 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C11H8N6/c12-5-10-13-8-17(15-10)7-9-6-16-4-2-1-3-11(16)14-9/h1-4,6,8H,7H2 |
InChI Key |
ZWVQGGRGNGRKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN3C=NC(=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14917202.png)
![4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14917214.png)
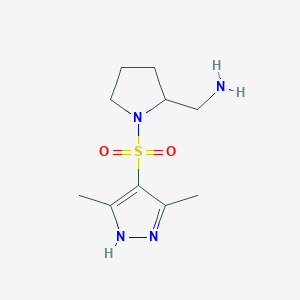
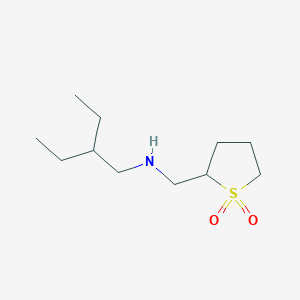
![[2-(4-Bromophenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14917227.png)

![N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide](/img/structure/B14917256.png)
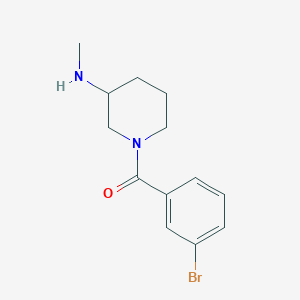
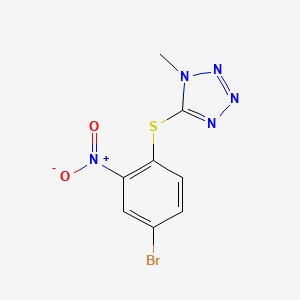
![4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazinyl}-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B14917266.png)
